molecular formula C21H20N6O3 B2870795 3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890937-67-4

3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2870795
CAS No.: 890937-67-4
M. Wt: 404.43
InChI Key: QUNATYTWRMFZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (molecular formula: C₂₁H₂₀N₆O₃, molecular weight: 404.43 g/mol) is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide moiety substituted with 3,4-dimethoxy groups and a 3-methylphenyl substituent on the pyrazole ring. Key physicochemical properties include:

  • Hydrogen bond acceptors/donors: 7 acceptors, 2 donors.
  • Solubility: LogP (water solubility) = -3.24, indicating moderate hydrophobicity.
  • Polar surface area: 87.39 Ų, suggesting good membrane permeability.
  • Synthetic accessibility: Available commercially (e.g., ChemDiv) as a screening compound for drug discovery .

The compound’s structure combines a pyrazolo[3,4-d]pyrimidine core—a scaffold known for kinase inhibition—with a benzohydrazide group, which may enhance binding to biological targets through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3,4-dimethoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-5-4-6-15(9-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-7-8-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNATYTWRMFZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole Ring) Benzohydrazide Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,4-Dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 3-Methylphenyl 3,4-Dimethoxy C₂₁H₂₀N₆O₃ 404.43 Screening compound
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-Dimethylphenyl 3,4-Dimethoxy C₂₂H₂₂N₆O₃ 418.45 Higher hydrophobicity
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxy C₂₀H₁₇ClN₆O₂ 408.84 Enhanced electrophilicity
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 1-Methyl 4-Hydroxy C₁₃H₁₂N₆O₂ 292.28 Increased polarity
3-{[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol 3-Methylphenyl Amino-propanol chain C₁₅H₁₇N₅O 283.33 Improved solubility

Key Observations :

Substituent Effects on Hydrophobicity: The 3,4-dimethylphenyl analog () has a higher molecular weight (418.45 vs. Replacement of methoxy with hydroxy () reduces molecular weight (292.28) and increases polarity, favoring aqueous solubility but limiting membrane permeability.

Electrophilic Modifications :

  • The 3-chloro-4-methylphenyl substituent () introduces an electron-withdrawing group, which may improve binding to electrophilic pockets in target proteins (e.g., kinases).

Functional Group Impact on Bioactivity: Hydrazide derivatives with extended chains (e.g., amino-propanol in ) exhibit improved solubility, which could enhance pharmacokinetic profiles. Urea/thiourea derivatives () demonstrate anti-inflammatory activity, suggesting that the benzohydrazide moiety in the main compound may similarly interact with inflammatory targets.

Mechanistic Insights :

  • The pyrazolo[3,4-d]pyrimidine core is a kinase inhibitor scaffold, as seen in pan-RAF inhibitors (). The main compound’s 3-methylphenyl group may mimic aryl-binding motifs in kinase ATP pockets.
  • Anti-inflammatory analogs () suggest that substituents on the benzohydrazide (e.g., methoxy vs. hydroxy) modulate selectivity for enzymes like COX-2.

Biological Activity

3,4-Dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS Number: 890937-67-4) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O3C_{21}H_{20}N_{6}O_{3}, with a molecular weight of approximately 404.4 g/mol. The structural complexity of this compound is indicative of its potential interactions within biological systems.

PropertyValue
Molecular FormulaC21H20N6O3C_{21}H_{20}N_{6}O_{3}
Molecular Weight404.4 g/mol
CAS Number890937-67-4

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast cancer cells. For instance, a study evaluated the effects of similar pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines, revealing significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has shown that pyrazole derivatives possess antimicrobial properties. A related study on pyrazole-based compounds demonstrated their effectiveness against several phytopathogenic fungi through in vitro assays. The mechanism often involves disruption of cellular integrity, leading to cell lysis and death . While specific data on this compound is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial activity.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as xanthine oxidase (XO). Pyrazole derivatives have been explored for their ability to inhibit XO, which is relevant in conditions like gout and hyperuricemia. A study reported moderate inhibitory activity against XO for certain pyrazole derivatives, suggesting that similar compounds may exhibit comparable effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : By inhibiting key enzymes like XO, it could modulate metabolic pathways associated with disease states.
  • Antimicrobial Action : Disruption of microbial cell membranes leading to cell death.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on pyrazole derivatives' antimicrobial properties, several compounds were tested against common phytopathogenic fungi. Results showed that certain derivatives had superior antifungal activity compared to established antifungal agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.